4-Bromo-3,5,8-trichloroquinoline

Description

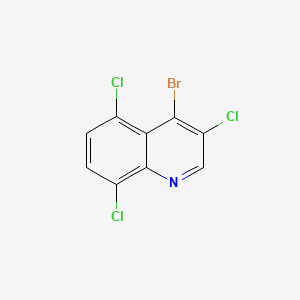

4-Bromo-3,5,8-trichloroquinoline is a halogenated quinoline derivative characterized by bromine at position 4 and chlorine atoms at positions 3, 5, and 8. These compounds are primarily used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and halogen substitution patterns, which facilitate further functionalization .

Properties

CAS No. |

1210972-15-8 |

|---|---|

Molecular Formula |

C9H3BrCl3N |

Molecular Weight |

311.384 |

IUPAC Name |

4-bromo-3,5,8-trichloroquinoline |

InChI |

InChI=1S/C9H3BrCl3N/c10-8-6(13)3-14-9-5(12)2-1-4(11)7(8)9/h1-3H |

InChI Key |

UHFOIJBPRKYRMO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1Cl)C(=C(C=N2)Cl)Br)Cl |

Synonyms |

4-Bromo-3,5,8-trichloroquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-bromo-3,5,8-trichloroquinoline (inferred) with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | XLogP3 | Substituent Positions (Cl/Br) |

|---|---|---|---|---|---|

| This compound* | N/A | C₉H₃BrCl₃N | ~311.39 | ~4.8† | 3, 5, 8 (Cl); 4 (Br) |

| 4-Bromo-3,7,8-trichloroquinoline | 1211397-23-7 | C₉H₃BrCl₃N | 311.39 | 4.8 | 3, 7, 8 (Cl); 4 (Br) |

| 4-Bromo-5,8-dichloroquinoline | 1070879-38-7 | C₉H₄BrCl₂N | 277.94 | N/A | 5, 8 (Cl); 4 (Br) |

| 4-Bromo-3-chloroquinoline | 1209339-16-1 | C₉H₅BrClN | 242.50 | N/A | 3 (Cl); 4 (Br) |

*Inferred properties based on positional analogs. †Estimated using 4-Bromo-3,7,8-trichloroquinoline as a reference .

Key Observations:

- Substituent Position Effects: The trichloro derivatives (3,5,8- vs. 3,7,8-) exhibit similar molecular weights and XLogP3 values (~4.8), suggesting comparable lipophilicity. However, chlorine at position 5 (vs. The dichloro analog (5,8-Cl) has a lower molecular weight and likely reduced steric hindrance compared to trichloro derivatives, making it more suitable for reactions requiring moderate steric environments . The mono-chloro compound (3-Cl) has significantly lower molecular weight and lipophilicity, limiting its utility in hydrophobic drug design but offering advantages in aqueous-phase reactions .

Reactivity Trends:

- Trichloro Derivatives: Higher halogen density increases electrophilicity, enhancing reactivity in SNAr reactions. Position 3-Cl in this compound may act as a preferential leaving group compared to 5-Cl or 8-Cl due to resonance effects .

- Dichloro vs. Mono-Chloro: Reduced halogenation decreases oxidative stability but improves solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.